2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one
Overview
Description
2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C7H9N3O4. It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a pyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one typically involves the nitration of 2-ethoxy-6-methylpyrimidin-4(3H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxy and methyl groups can influence the compound’s binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-methylpyrimidin-4(3H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
2-Methoxy-6-methyl-5-nitropyrimidin-4(3H)-one: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.
2-Ethoxy-5-nitropyrimidin-4(3H)-one: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one is unique due to the specific combination of functional groups attached to the pyrimidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-ethoxy-4-methyl-5-nitro-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7-8-4(2)5(10(12)13)6(11)9-7/h3H2,1-2H3,(H,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKOQKWWWCGHFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=O)N1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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